

# (S,S)-TsDPEN: A Comprehensive Technical Guide for Asymmetric Catalysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S,S)-TsDPEN

Cat. No.: B126374

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

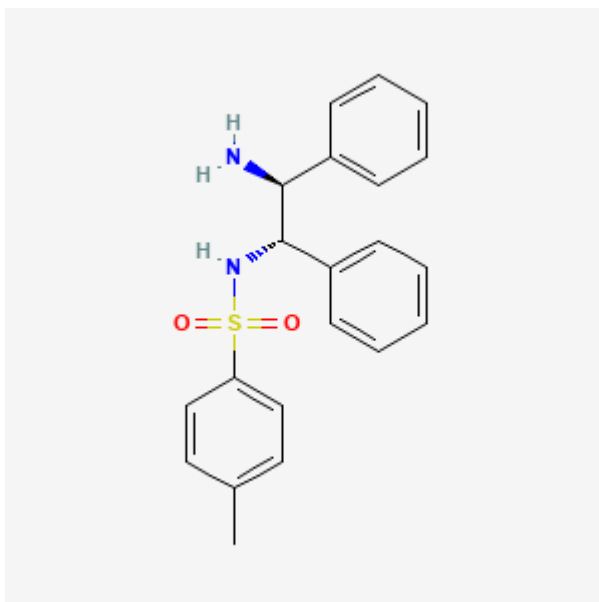
This in-depth technical guide provides a detailed overview of **(S,S)-TsDPEN**, a chiral ligand pivotal in the field of asymmetric catalysis. This document covers its fundamental chemical properties, a detailed synthesis protocol, and its application in asymmetric transfer hydrogenation, a critical process in the development of chiral pharmaceuticals.

## Core Compound Identification and Properties

**(S,S)-TsDPEN**, chemically known as N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide, is a chiral diamine ligand. Its unique stereochemistry makes it an invaluable tool in the synthesis of enantiomerically pure compounds.

### Molecular Structure:

The molecular structure of **(S,S)-TsDPEN** is characterized by a tosyl group attached to one of the nitrogen atoms of (1S,2S)-1,2-diphenylethylenediamine.

Table 1: Key Properties of **(S,S)-TsDPEN**

Property	Value	Reference
CAS Number	167316-27-0	[1][2][3][4][5]
Molecular Formula	C <sub>21</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub> S	[1][3][4]
Molecular Weight	366.48 g/mol	[1][3][5]
Appearance	White to slightly yellow crystalline powder	[3]
Melting Point	128-131 °C	[1][5]
Optical Activity	[α] <sup>20</sup> / <sub>D</sub> +35° (c = 1 in chloroform)	[5]
Synonyms	(1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine	[1]

## Synthesis of **(S,S)-TsDPEN**: Experimental Protocol

The synthesis of **(S,S)-TsDPEN** is achieved through the monosulfonylation of (1S,2S)-1,2-diphenylethylenediamine. The following is a representative experimental protocol.

Materials:

- (1S,2S)-(-)-1,2-diphenyl-1,2-ethanediamine (DPEN)
- p-Toluenesulfonyl chloride (TsCl)
- Triethylamine (Et<sub>3</sub>N)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Water (H<sub>2</sub>O)
- Saturated aqueous sodium chloride (brine)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Ethyl acetate

Procedure:

- An oven-dried 100-mL three-necked, round-bottomed flask is equipped with a dropping funnel, an argon inlet, and a magnetic stir bar.
- The flask is charged with (1S,2S)-(-)-1,2-diphenyl-1,2-ethanediamine (1.06 g, 5.00 mmol), triethylamine (1.30 mL, 10.00 mmol), and dichloromethane (40 mL) under an argon atmosphere.
- The resulting solution is cooled to 0-5 °C using an ice bath.
- A solution of p-toluenesulfonyl chloride (0.95 g, 5.00 mmol) in dichloromethane (20 mL) is added dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
- After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 6 hours.
- The reaction mixture is then transferred to a separatory funnel and washed sequentially with water (20 mL) and saturated aqueous sodium chloride solution (20 mL).

- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by recrystallization from ethyl acetate to afford **(S,S)-TsDPEN** as a white solid.[6]

## Application in Asymmetric Transfer Hydrogenation

**(S,S)-TsDPEN** is most notably used as a chiral ligand in ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones and imines. This reaction is a powerful method for producing chiral alcohols and amines, which are key intermediates in the pharmaceutical industry. The active catalyst is typically formed in situ from a ruthenium precursor, such as  $[\text{RuCl}_2(\text{p-cymene})]_2$ , and **(S,S)-TsDPEN**.

Table 2: Representative Data for Asymmetric Transfer Hydrogenation of Acetophenone

Catalyst System	Substrate/Catalyst Ratio	Hydrogen Donor	Product	Yield (%)	Enantiomeric Excess (ee, %)
RuCl <sub>2</sub> -INVALID-LINK-	100:1	HCOOH/Et <sub>3</sub> N	(R)-1-Phenylethanol	>95	>98

## Experimental Protocol for Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

- RuCl<sub>2</sub>-INVALID-LINK- catalyst
- Acetophenone
- Formic acid (HCOOH)
- Triethylamine (Et<sub>3</sub>N)

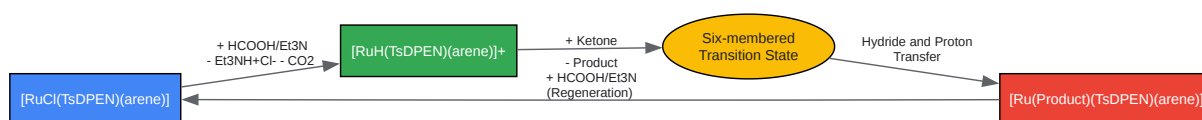
- Solvent (e.g., Dichloromethane)

#### Procedure:

- In a reaction vessel under an inert atmosphere, the RuCl--INVALID-LINK-- catalyst (e.g., 0.01 mmol) is dissolved in the chosen solvent.
- A 5:2 mixture of formic acid and triethylamine is prepared as the hydrogen source.
- Acetophenone (1.0 mmol) is added to the catalyst solution.
- The formic acid/triethylamine mixture is then added to the reaction vessel.
- The reaction is stirred at a specified temperature (e.g., room temperature) and monitored by TLC or GC until completion.
- Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is dried and concentrated.
- The product, (R)-1-phenylethanol, is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

## Catalytic Cycle of Asymmetric Transfer Hydrogenation

The mechanism of asymmetric transfer hydrogenation with Ru-(**S,S**)-TsDPEN catalysts is believed to proceed through a concerted, outer-sphere mechanism. The key steps involve the formation of a ruthenium hydride species, which then transfers a hydride and a proton to the ketone substrate via a six-membered transition state.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [synthesiswithcatalysts.com](https://www.synthesiswithcatalysts.com) [synthesiswithcatalysts.com]
- 2. [strem.com](https://www.strem.com) [strem.com]
- 3. [lookchem.com](https://www.lookchem.com) [lookchem.com]
- 4. (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine | C<sub>21</sub>H<sub>22</sub>N<sub>2</sub>O<sub>2</sub>S | CID 6612782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine 98% | 167316-27-0 [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [(S,S)-TsDPEN: A Comprehensive Technical Guide for Asymmetric Catalysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126374#cas-number-and-molecular-structure-of-s-s-tdpen]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)